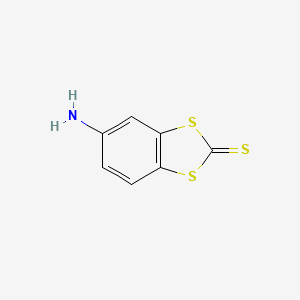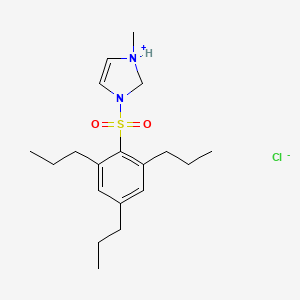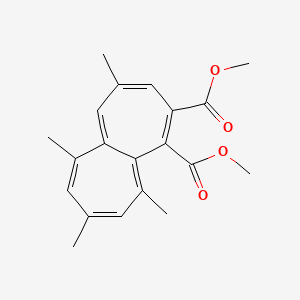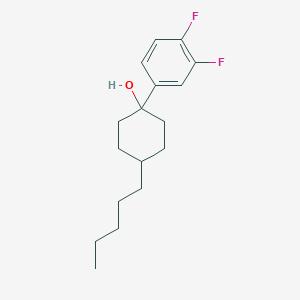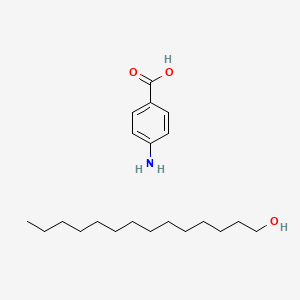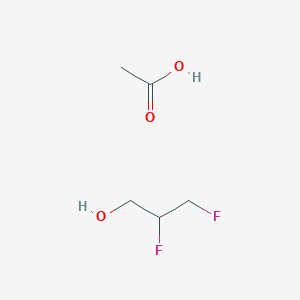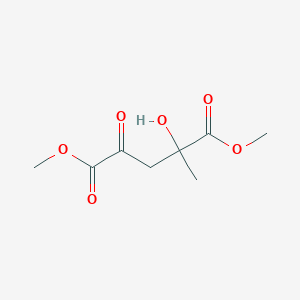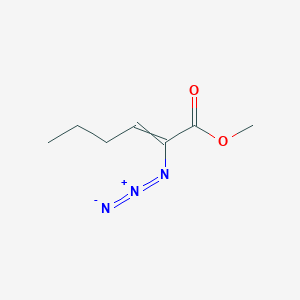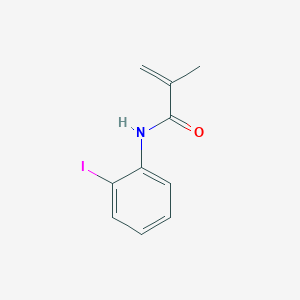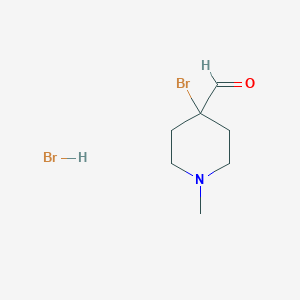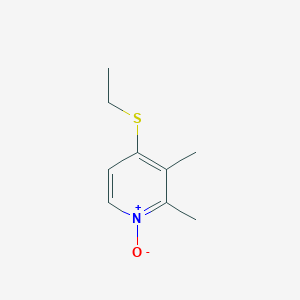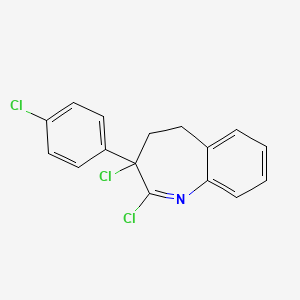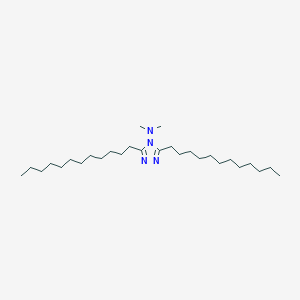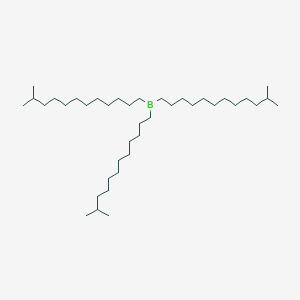
Tris(11-methyldodecyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(11-methyldodecyl)borane is an organoboron compound characterized by the presence of three 11-methyldodecyl groups attached to a central boron atom. This compound belongs to the broader class of boranes, which are known for their unique chemical properties and applications in various fields such as organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(11-methyldodecyl)borane typically involves the reaction of boron trihalides with 11-methyldodecyl lithium or Grignard reagents. The general reaction can be represented as follows:
BCl3+3RLi→B(R)3+3LiCl
where R represents the 11-methyldodecyl group. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron trihalide. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Tris(11-methyldodecyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The 11-methyldodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the 11-methyldodecyl groups.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds.
Substitution: Halogenated boranes or other substituted boranes.
科学的研究の応用
Tris(11-methyldodecyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of tris(11-methyldodecyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with electron-rich species, facilitating their transformation into desired products.
類似化合物との比較
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar applications.
Tris(dimethylamino)borane: Another organoboron compound with different substituents, used in organic synthesis and catalysis.
Uniqueness
Tris(11-methyldodecyl)borane is unique due to the presence of long alkyl chains, which impart distinct solubility and reactivity properties compared to other boranes. This makes it particularly useful in applications requiring hydrophobic interactions or specific steric effects.
特性
CAS番号 |
106787-52-4 |
|---|---|
分子式 |
C39H81B |
分子量 |
560.9 g/mol |
IUPAC名 |
tris(11-methyldodecyl)borane |
InChI |
InChI=1S/C39H81B/c1-37(2)31-25-19-13-7-10-16-22-28-34-40(35-29-23-17-11-8-14-20-26-32-38(3)4)36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
InChIキー |
CFPUMRFPWVCWAZ-UHFFFAOYSA-N |
正規SMILES |
B(CCCCCCCCCCC(C)C)(CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


